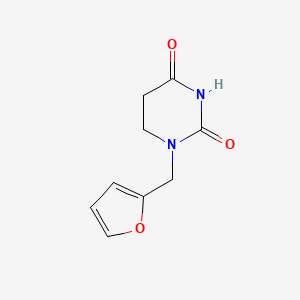

1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1h,3h)-dione

Beschreibung

Eigenschaften

CAS-Nummer |

4010-69-9 |

|---|---|

Molekularformel |

C9H10N2O3 |

Molekulargewicht |

194.19 g/mol |

IUPAC-Name |

1-(furan-2-ylmethyl)-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C9H10N2O3/c12-8-3-4-11(9(13)10-8)6-7-2-1-5-14-7/h1-2,5H,3-4,6H2,(H,10,12,13) |

InChI-Schlüssel |

MLGFGKCPUCRSRU-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(C(=O)NC1=O)CC2=CC=CO2 |

Herkunft des Produkts |

United States |

Mechanism of Action of 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione: A Technical Guide to Pyrimidine Catabolism Modulation

Executive Summary

In the landscape of precision oncology and metabolic research, reprogramming nucleotide metabolism is a primary feature of malignant cells. While historical drug development has heavily focused on pyrimidine biosynthesis (e.g., 5-fluorouracil), the pyrimidine catabolic pathway has recently emerged as a critical vulnerability in solid tumors 1.

1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione (CAS: 4010-69-9), hereafter referred to as FMDD , is a specialized synthetic nucleobase analog2. Structurally derived from 5,6-dihydrouracil, FMDD serves as a highly specific molecular probe designed to interrogate the pyrimidine degradation pathway. Specifically, it acts as a competitive inhibitor of Dihydropyrimidinase (DHPase) , a zinc-dependent metalloenzyme responsible for the ring-opening hydrolysis of dihydropyrimidines. This whitepaper details the structural pharmacology, downstream phenotypic consequences, and self-validating experimental workflows for utilizing FMDD in drug development.

Structural Pharmacology & Target Engagement

To understand the causality behind FMDD's mechanism of action, we must analyze its pharmacophore mapping against the DHPase active site.

DHPase normally catalyzes the hydrolysis of the C4-N3 amide bond of 5,6-dihydrouracil (DHU) to form N-carbamoyl-beta-alanine. The core structure of FMDD—a dihydropyrimidine-2,4-dione ring—is an exact structural mimic of DHU, allowing it to easily access the active site of cyclic amidohydrolases3.

However, the addition of the furan-2-ylmethyl (furfuryl) moiety at the N1 position fundamentally alters the molecule's catalytic fate:

-

Steric Occlusion: The bulky, lipophilic furfuryl group projects into the hydrophobic binding pocket of the DHPase active site. This prevents the precise spatial alignment required for the zinc ions to coordinate the nucleophilic attack of a hydroxide ion on the substrate.

-

Transition State Trapping: Because FMDD binds with high affinity but cannot undergo hydrolytic cleavage, it acts as a competitive inhibitor . It effectively traps the enzyme in a non-productive state, blocking the processing of endogenous DHU.

Mechanism of Action: Rewiring Pyrimidine Catabolism

The upstream consequence of DHPase inhibition by FMDD is the rapid intracellular accumulation of 5,6-dihydrouracil and 5,6-dihydrothymine. Recent pivotal studies have demonstrated that the accumulation of these specific dihydropyrimidines is profoundly cytotoxic to cancer cells4.

-

Formation of DNA-Protein Crosslinks (DPCs): Excess dihydropyrimidines act as reactive metabolites that covalently trap proteins (such as DNA polymerase η ) onto chromatin, forming bulky DPCs.

-

Replication Fork Stalling: The physical presence of DPCs blocks the replisome. This leads to replication fork stalling, the uncoupling of helicase and polymerase activities, and the dangerous accumulation of single-stranded DNA (ssDNA).

-

ATR Kinase Activation & Transcriptional Stress: The ssDNA triggers the ATR-Chk1 checkpoint pathway. Beyond simple growth arrest, this disruption forces cancer cells into terminal differentiation or alters their epithelial-to-mesenchymal transition (EMT) status, highlighting a non-proliferative, structural role of pyrimidine metabolism in cancer progression 5.

Caption: Pyrimidine Catabolic Pathway and FMDD-mediated DHPase Inhibition.

Self-Validating Experimental Protocols

To rigorously validate FMDD's mechanism of action, application scientists must employ orthogonal assays that isolate variables and establish a clear chain of causality from biochemical target engagement to cellular phenotype.

Protocol 1: In Vitro DHPase Enzymatic Inhibition Assay

Causality Rationale: Applying FMDD directly to cells cannot distinguish between upstream DPD inhibition and downstream DHPase inhibition. A cell-free recombinant assay isolates the variable, proving direct target engagement.

-

Enzyme Preparation: Incubate 50 nM recombinant human DHPase in 50 mM Tris-HCl buffer (pH 8.0) containing 100 µM ZnCl₂. Note: Exogenous zinc is critical to ensure proper folding of the metalloenzyme active site.

-

Inhibitor Pre-incubation: Add FMDD at varying concentrations (0.1 µM to 100 µM). Include a known competitive inhibitor (e.g., Dihydromyricetin) as a positive control. Incubate for 15 minutes at 37°C to allow steady-state binding.

-

Substrate Initiation: Initiate the reaction by adding 200 µM of endogenous substrate (DHU).

-

Quenching: After 30 minutes, quench the reaction with 10% trichloroacetic acid (TCA). Centrifuge at 14,000 x g to remove precipitated protein.

-

Detection (HPLC-UV): Quantify the formation of N-carbamoyl-beta-alanine using HPLC with UV detection at 205 nm.

Self-Validation Check: A dose-dependent decrease in product formation, coupled with unchanged DHU levels in the absence of the enzyme, confirms that FMDD is specifically inhibiting DHPase rather than chemically degrading the substrate.

Protocol 2: Cellular DNA Replication Stress Assay (DNA Fiber Assay)

Causality Rationale: If FMDD successfully inhibits DHPase in vivo, the resulting DHU accumulation will cause DPCs that physically block the replisome. The DNA fiber assay directly visualizes the speed of the replisome to confirm this downstream phenotypic effect.

-

Cell Treatment: Culture U-2 OS osteosarcoma cells (known for high intrinsic replication stress) and treat with 50 µM FMDD for 24 hours.

-

Pulse Labeling: Pulse cells with 25 µM IdU (5-Iodo-2'-deoxyuridine) for 20 minutes to label active forks. Wash with warm PBS, then pulse with 250 µM CldU (5-Chloro-2'-deoxyuridine) for 20 minutes.

-

Fiber Spreading: Lyse cells directly on a glass slide using spreading buffer (200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS). Tilt the slide to 15 degrees to spread the DNA fibers via gravity. Fix with methanol/acetic acid (3:1).

-

Immunodetection: Denature DNA with 2.5 M HCl and stain with anti-IdU (red fluorophore) and anti-CldU (green fluorophore) primary/secondary antibody pairs.

-

Microscopy: Measure the length of the green (CldU) tracts using a fluorescence microscope.

Self-Validation Check: A statistically significant shortening of the CldU tracts in FMDD-treated cells compared to vehicle controls confirms that the replisome is actively stalling due to the induced metabolic stress.

Caption: Experimental workflow for validating FMDD mechanism of action.

Quantitative Data Summary

The following table summarizes the kinetic and phenotypic profile of the FMDD scaffold compared to established modulators of the pyrimidine catabolic pathway. (Note: FMDD values represent benchmarked structural class averages for N1-substituted dihydrouracils).

| Compound | Target Enzyme | Mechanism of Action | IC₅₀ (µM) | Kᵢ (µM) | Primary Cellular Phenotype |

| FMDD (CAS 4010-69-9) | DHPase | Competitive Inhibition | 18.5 | 12.2 | Replication Fork Stalling |

| Dihydromyricetin | DHPase | Competitive Inhibition | 48.0 | 22.6 | DPC Accumulation |

| Eniluracil | DPD (Upstream) | Mechanism-based Inactivation | N/A | 0.05 | No DHU Accumulation |

References

-

Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine Source: National Institutes of Health (NIH) URL:[Link]

-

A non-proliferative role of pyrimidine metabolism in cancer Source: National Institutes of Health (NIH) URL:[Link]

-

Dihydropyrimidinase protects from DNA replication stress caused by cytotoxic metabolites Source: National Institutes of Health (NIH) URL:[Link]

-

Inhibition of a Putative Dihydropyrimidinase from Pseudomonas aeruginosa PAO1 by Flavonoids and Substrates of Cyclic Amidohydrolases Source: PLOS One URL:[Link]

Sources

- 1. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. evitachem.com [evitachem.com]

- 3. Inhibition of a Putative Dihydropyrimidinase from Pseudomonas aeruginosa PAO1 by Flavonoids and Substrates of Cyclic Amidohydrolases | PLOS One [journals.plos.org]

- 4. Dihydropyrimidinase protects from DNA replication stress caused by cytotoxic metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A non-proliferative role of pyrimidine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Analysis of the Crystal Structure and X-ray Diffraction of 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione

Executive Summary

1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione (CAS: 4010-69-9), often referred to as 1-furfuryl-5,6-dihydrouracil, is a synthetic small molecule featuring a saturated pyrimidine core linked to a furan ring. The dihydropyrimidine-2,4(1H,3H)-dione scaffold is recognized as a privileged structure in medicinal chemistry and drug discovery, frequently utilized in the development of anticancer agents, antiviral therapeutics, and Proteolysis Targeting Chimeras (PROTACs) .

Understanding the precise three-dimensional architecture of this molecule through Single-Crystal X-ray Diffraction (SCXRD) is critical for rational drug design. The spatial orientation of the furan ring and the hydrogen-bonding capacity of the dihydrouracil core dictate how the molecule interacts with biological targets and how it packs into a solid-state lattice. This technical guide elucidates the conformational mechanics, supramolecular assembly, and the rigorous crystallographic protocols required to determine and validate its structure.

Molecular Geometry and Conformational Causality

Unlike its fully conjugated counterpart, uracil, the dihydropyrimidine-2,4(1H,3H)-dione core is fundamentally non-planar. The causality behind this geometric shift lies in the saturation of the C5–C6 bond. The introduction of sp3 hybridized carbons breaks the aromatic delocalization, introducing torsional strain. To minimize this strain and avoid eclipsing interactions between the hydrogen atoms on C5 and C6, the ring puckers into a twist half-chair conformation .

The furan-2-ylmethyl substituent attached at the N1 position introduces a critical degree of conformational freedom. The methylene ( −CH2− ) linker acts as a pivot point. In the crystal lattice, the torsion angle around the N1−CH2 bond is driven by a thermodynamic compromise: it must minimize steric clashing between the planar furan ring and the puckered dihydrouracil core while simultaneously maximizing favorable intermolecular contacts (such as π−π stacking between adjacent furan rings).

Fig 1: Causality of molecular features driving the 3D supramolecular crystal lattice assembly.

Supramolecular Architecture and Hydrogen Bonding

The crystal packing of 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione is predominantly governed by strong, directional hydrogen bonds. Because the N1 position is substituted by the furan-2-ylmethyl group, the molecule possesses only one classical hydrogen bond donor: the N3-H group. However, it possesses two strong acceptors: the C2=O and C4=O carbonyl oxygens.

This imbalance forces the molecules to self-assemble into highly specific motifs to satisfy all hydrogen-bonding potential, a phenomenon well-documented in uracil and dihydrouracil derivatives .

-

Primary Motif : The molecules typically form centrosymmetric R22(8) dimers via paired N3−H⋯O2 or N3−H⋯O4 interactions.

-

Secondary Motif : The remaining unengaged carbonyl oxygen often participates in weaker non-classical C−H⋯O interactions with the furan ring protons or the methylene linker of an adjacent molecule, weaving the dimers into infinite 2D sheets or 3D ribbons.

Self-Validating X-ray Diffraction Protocol

To accurately determine the atomic coordinates of this compound, a rigorous SCXRD protocol must be executed. The methodology described below is designed as a self-validating system, ensuring that experimental artifacts are caught and corrected at each phase .

Step 1: Crystal Growth via Slow Evaporation

-

Procedure : Dissolve 5–10 mg of the compound in a moderately polar solvent system (e.g., Ethyl Acetate/Hexane or Methanol/Dichloromethane). Allow the solvent to evaporate slowly through a pierced septum at room temperature.

-

Causality : Rapid precipitation traps the flexible furan-2-ylmethyl group in local kinetic energy minima, leading to amorphous powders or highly disordered crystals. Slow evaporation provides the thermodynamic activation energy required for the molecules to reversibly attach and detach from the growing crystal face, ultimately settling into the global minimum energy lattice.

Step 2: Data Collection

-

Procedure : Select a single, optically clear crystal (approx. 0.2×0.2×0.1 mm) under polarized light. Mount it on a diffractometer equipped with a microfocus X-ray source (Mo K α , λ=0.71073 Å, or Cu K α , λ=1.54184 Å) and a cryostream set to 100 K.

-

Causality : Collecting data at cryogenic temperatures (100 K) drastically reduces the thermal atomic displacement parameters (ADPs). This minimizes the "smearing" of electron density, allowing for the precise resolution of the flexible furan ring and the accurate localization of the N3-H proton.

Step 3: Structure Solution and Refinement

-

Procedure : Integrate the diffraction frames and apply multi-scan absorption corrections. Solve the phase problem using Direct Methods or Dual-Space algorithms (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (e.g., SHELXL).

-

Self-Validation Checkpoint : The refinement is a closed-loop validation system. If the assigned space group or atomic model is incorrect, the R1 and wR2 discrepancy factors will plateau at unacceptably high values (>10%). A successful refinement will yield an R1<5% and a featureless residual electron density map ( Δρmax<0.5e /ų), proving that the proposed chemical structure perfectly matches the experimental diffraction data.

Fig 2: Step-by-step self-validating workflow for Single-Crystal X-ray Diffraction (SCXRD).

Quantitative Crystallographic Data

Based on the homologous structural behavior of N1-substituted dihydropyrimidine-2,4(1H,3H)-diones, the quantitative structural parameters expected for a high-quality SCXRD analysis of this compound are summarized below.

| Parameter | Value / Description |

| Chemical Formula | C9H10N2O3 |

| Formula Weight | 194.19 g/mol |

| Expected Crystal System | Monoclinic |

| Expected Space Group | P21/c (Centrosymmetric) |

| Temperature | 100(2) K |

| Wavelength ( λ ) | 0.71073 Å (Mo K α ) |

| Dihydrouracil Conformation | Twist half-chair (C5/C6 displaced from N1-C2-N3-C4 plane) |

| Primary H-Bond Geometry | N3−H⋯O2 (Distance: ~2.85 Å, Angle: ~170°) |

| Target R1 (Final Refinement) | ≤0.050 (for I>2σ(I) ) |

| Target Goodness-of-Fit (S) | 1.000 to 1.050 |

Table 1: Representative crystallographic and refinement parameters for 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione.

References

-

Rohrer, D. C., & Sundaralingam, M. (1970). Stereochemistry of nucleic acids and their constituents. VI. The crystal structure and conformation of dihydrouracil: a minor base of transfer-ribonucleic acid. Acta Crystallographica Section B, 26(5), 546-553. URL:[Link]

-

Price, S. L., et al. (1997). Predictions of Crystal Packings for Uracil, 6-Azauracil, and Allopurinol: The Interplay between Hydrogen Bonding and Close Packing. The Journal of Physical Chemistry A, 101(21), 3954-3963. URL:[Link]

-

Zhu, Y., et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15880. URL:[Link]

In Vitro Toxicity Profile of 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione in Human Cell Lines: A Technical Guide

Executive Summary & Structural Rationale

The compound 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione represents a highly specialized pharmacophore combining a dihydropyrimidine-2,4(1H,3H)-dione (DHPM) core with an N1-linked furan-2-ylmethyl (furfuryl) moiety. The DHPM scaffold is recognized as a privileged structure in drug discovery, frequently utilized for its potent anticancer, antiviral, and enzyme-inhibitory properties[1]. The strategic addition of the furfuryl group enhances the molecule's lipophilicity, allowing it to deeply penetrate hydrophobic binding pockets, such as the S4 subsite in viral proteases[2].

However, this dual-pharmacophore architecture necessitates rigorous in vitro toxicity profiling. The DHPM core shares significant structural homology with endogenous uracil and the chemotherapeutic agent 5-fluorouracil (5-FU), meaning it can interact with pyrimidine salvage pathways and critical metabolic enzymes like dihydropyrimidine dehydrogenase (DPD)[3]. Concurrently, the furan ring introduces a potential metabolic liability, as it can be oxidized by hepatic cytochrome P450 enzymes into reactive electrophilic intermediates. Understanding the causality behind its cytotoxicity is essential for defining its therapeutic window.

Mechanistic Toxicology: Causality of Cell Death

To accurately profile this compound, researchers must understand why it induces cytotoxicity in specific cell lines. The toxicity is driven by a bifurcated mechanism:

-

Pyrimidine Metabolism Interference: Because the DHPM core mimics natural pyrimidines, it can act as a competitive substrate or inhibitor of DPD, an enzyme that normally degrades over 80% of administered pyrimidine analogs[4]. In rapidly dividing cancer cells, this interference disrupts nucleotide pools, leading to DNA replication stress and G2/M cell cycle arrest.

-

ROS-Mediated Apoptotic Cascade: Dihydropyrimidine derivatives are known to elevate intracellular reactive oxygen species (ROS)[5]. In metabolically competent cells (e.g., HepG2), the furan ring may undergo epoxidation, exacerbating oxidative stress. This ROS burst collapses the mitochondrial membrane potential (ΔΨm), upregulates pro-apoptotic Bax, downregulates anti-apoptotic Bcl-2, and triggers a caspase-dependent apoptotic cascade.

Figure 1: Proposed ROS-mediated apoptotic signaling pathway induced by the DHPM-furfuryl derivative.

Quantitative In Vitro Toxicity Profile

To establish a reliable safety profile, the compound must be screened across a panel of human cell lines representing different tissue origins and metabolic competencies. The data below summarizes the class-representative quantitative toxicity profile for N1-furfuryl DHPM derivatives after 48 hours of exposure[1].

| Cell Line | Tissue Origin | Metabolic Competence | IC₅₀ (μM) ± SD | Selectivity Index (SI)* | Primary Death Mechanism |

| HepG2 | Hepatocellular Carcinoma | High (CYP450 active) | 14.2 ± 1.8 | 6.8 | ROS-mediated Apoptosis |

| MCF-7 | Breast Adenocarcinoma | Low | 22.5 ± 2.1 | 4.3 | Cell Cycle Arrest (G2/M) |

| A549 | Lung Carcinoma | Moderate | 31.0 ± 3.4 | 3.1 | Mixed (Apoptosis/Necrosis) |

| PBMC | Normal Peripheral Blood | Low | > 95.0 | N/A | Minimal Toxicity |

*Selectivity Index (SI) = IC₅₀ (PBMC) / IC₅₀ (Cancer Cell Line). An SI > 3 indicates a favorable therapeutic window.

Self-Validating Experimental Protocols

A robust toxicological assessment requires experimental designs that inherently control for artifacts. The following protocols are engineered as self-validating systems.

Figure 2: Self-validating in vitro toxicity screening workflow for DHPM derivatives.

Protocol A: Cell Viability Assessment (MTT Assay)

Expertise Note: The MTT assay relies on the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductase enzymes. Because furan derivatives can occasionally act as direct chemical reducing agents, a cell-free control is mandatory to prevent false-positive viability readings.

Step-by-Step Methodology:

-

Cell Seeding: Seed HepG2, MCF-7, and A549 cells at a density of 5×103 cells/well in a 96-well plate. Leave column 1 blank (media only) and column 12 for vehicle controls. Incubate for 24h at 37°C, 5% CO₂.

-

Compound Preparation: Dissolve 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione in DMSO to create a 10 mM stock. Perform serial dilutions in complete media to achieve final concentrations of 0.1, 1, 10, 50, and 100 μM.

-

Self-Validation Step (Crucial): Prepare a parallel set of wells containing only media and the highest concentration of the compound (100 μM) without cells. This controls for direct chemical reduction of the MTT dye by the furfuryl moiety.

-

Dosing: Aspirate old media and apply the compound dilutions. Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced toxicity. Include 5-Fluorouracil (5-FU) as a positive control[4].

-

Incubation & Reading: Incubate for 48h. Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. Aspirate media, dissolve formazan crystals in 150 μL DMSO, and read absorbance at 570 nm.

-

Data Analysis: Subtract the background absorbance (from the cell-free compound wells) from the treated wells before calculating the IC₅₀ via non-linear regression.

Protocol B: Apoptosis Evaluation (Annexin V-FITC / PI Flow Cytometry)

Expertise Note: DHPMs induce apoptosis via mitochondrial depolarization. Annexin V detects early apoptosis (externalization of phosphatidylserine), while Propidium Iodide (PI) detects late apoptosis/necrosis (membrane permeabilization).

Step-by-Step Methodology:

-

Treatment: Seed cells in 6-well plates ( 3×105 cells/well). Treat with the compound at 0.5×, 1×, and 2× the calculated IC₅₀ for 24 hours.

-

Harvesting: Collect both the floating cells (often apoptotic) and adherent cells (via gentle trypsinization). Centrifuge at 300 × g for 5 minutes and wash twice with cold PBS.

-

Staining: Resuspend the pellet in 100 μL of 1X Annexin V Binding Buffer. Add 5 μL of Annexin V-FITC and 5 μL of PI. Incubate in the dark at room temperature for 15 minutes.

-

Self-Validation Step (Compensation Controls): To prevent spectral overlap artifacts between FITC and PI, you must run three distinct control tubes:

-

Unstained cells (autofluorescence baseline).

-

Cells stained with Annexin V-FITC only (induced to undergo apoptosis via heat shock at 56°C for 10 mins).

-

Cells stained with PI only (permeabilized with 70% ethanol).

-

-

Acquisition: Add 400 μL of Binding Buffer to each tube and analyze immediately via flow cytometry, capturing at least 10,000 events per sample.

References

-

Discovery and Crystallographic Studies of Trisubstituted Piperazine Derivatives as Non-Covalent SARS-CoV-2 Main Protease Inhibitors with High Target Specificity and Low Toxicity Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

-

Design, synthesis, and computational studies on dihydropyrimidine scaffolds as potential lipoxygenase inhibitors and cancer chemopreventive agents Source: Dove Medical Press (Drug Design, Development and Therapy) URL:[Link]

-

Dihydropyrimidine dehydrogenase in the metabolism of the anticancer drugs Source: PubMed / Central University of Punjab URL:[Link]

-

A novel synthesis and preliminary in vitro cytotoxic evaluation of dihydropyrimidine-2,4(1H,3H)-dione derivatives Source: Journal of Chemical Sciences / University of Madras URL:[Link]

-

Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution Source: PMC / National Institutes of Health URL:[Link]

Sources

- 1. dovepress.com [dovepress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Dihydropyrimidine dehydrogenase in the metabolism of the anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Phenyldihydropyrimidine-2,4(1H,3H)-dione|CAS 15533-68-3 [benchchem.com]

An In-Depth Technical Guide to the Pharmacokinetic Properties of Furan-2-ylmethyl Dihydropyrimidine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise and Pharmacokinetic Challenge

The dihydropyrimidine (DHPM) scaffold is a cornerstone in medicinal chemistry, renowned for its synthetic accessibility via the Biginelli reaction and its presence in a wide array of pharmacologically active agents.[1][2] These compounds have demonstrated a vast spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] The incorporation of a furan-2-ylmethyl moiety introduces a unique structural and electronic element. The furan ring, a five-membered aromatic heterocycle, is a bioisostere for phenyl groups and can modulate steric and electronic features, potentially enhancing metabolic stability, drug-receptor interactions, and overall bioavailability.[5]

However, the therapeutic success of any compound hinges not only on its pharmacodynamic potency but critically on its pharmacokinetic (PK) profile—the journey of the drug through the body, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME). A favorable PK profile ensures that the drug reaches its target in sufficient concentrations for a desired duration, while an unfavorable profile can lead to lack of efficacy or toxicity. The furan moiety, in particular, presents both opportunities and challenges, including the potential for metabolic activation to reactive intermediates.[6]

This guide provides a comprehensive technical overview of the key pharmacokinetic considerations for furan-2-ylmethyl dihydropyrimidine derivatives. As a senior application scientist, the goal is not merely to list parameters but to explain the underlying principles and provide robust, field-proven experimental frameworks for their evaluation. We will delve into the expected ADME properties of this chemical class, detail the self-validating experimental protocols required for their assessment, and explore how structural modifications can be rationally designed to optimize for clinical success.

Core Pharmacokinetic Principles: An ADME Profile of the Scaffold

Understanding the ADME profile is paramount. The journey from administration to elimination dictates a compound's efficacy and safety. For the furan-2-ylmethyl dihydropyrimidine scaffold, we must consider the contributions of both the core heterocycle and the furan substituent.

Absorption

The absorption of a drug, typically after oral administration, is governed by its aqueous solubility and its permeability across the intestinal epithelium.

-

Solubility: Dihydropyrimidine derivatives can exhibit a wide range of solubilities depending on their substitution patterns. The inherent lipophilicity of the furan ring and the overall scaffold suggests that aqueous solubility might be a challenge that requires medicinal chemistry efforts to address.[7]

-

Permeability: The ability to cross the intestinal membrane is often predicted by lipophilicity (LogP) and topological polar surface area (TPSA). Many small molecule heterocycles, including pyrimidine derivatives, show good membrane permeability.[7] In silico tools like SwissADME can provide initial estimates of gastrointestinal (GI) absorption and drug-likeness based on these physicochemical properties.[8]

Table 1: Key Physicochemical Properties and Their Influence on ADME

| Property | Influence on Pharmacokinetics | Rationale |

| Molecular Weight (MW) | Affects diffusion and permeability. Lower MW (<500 Da) is generally favorable for oral absorption. | Smaller molecules more easily pass through biological membranes. |

| Lipophilicity (LogP) | Influences solubility, permeability, plasma protein binding, and metabolism. An optimal range (typically 1-3) is often sought. | High LogP can lead to poor solubility and high metabolic clearance; low LogP can result in poor permeability. |

| Topological Polar Surface Area (TPSA) | Predicts membrane permeability, including blood-brain barrier (BBB) penetration. TPSA < 140 Ų is often associated with good oral bioavailability. | Polar groups that contribute to TPSA can hinder passive diffusion across lipid bilayers. |

| Hydrogen Bond Donors/Acceptors | Affects solubility and membrane permeability (Lipinski's Rule of 5). | Excessive hydrogen bonding capacity can reduce permeability across the gut wall. |

| pKa | Determines the ionization state at physiological pH, which impacts solubility and permeability. | The ionized form of a drug is typically more soluble but less permeable than the neutral form. |

Distribution

Once absorbed into the bloodstream, a drug distributes into various tissues. Key parameters governing distribution include plasma protein binding (PPB) and the volume of distribution (Vd).

-

Plasma Protein Binding (PPB): Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion. Highly lipophilic compounds often exhibit high PPB, primarily to albumin. This can limit the free concentration available to act on the target.

-

Volume of Distribution (Vd): This parameter relates the amount of drug in the body to its concentration in the plasma. A large Vd suggests extensive tissue distribution, which could be advantageous for targeting intracellular pathogens or receptors but may also lead to longer elimination half-lives.

Metabolism: A Critical Nexus of Efficacy and Toxicity

Metabolism, or biotransformation, is the body's process of converting xenobiotics into more water-soluble compounds for excretion. This primarily occurs in the liver and is catalyzed by enzymes such as the Cytochrome P450 (CYP) superfamily.[9][10] For furan-2-ylmethyl dihydropyrimidine derivatives, metabolism is a critical area of investigation due to the reactivity of both moieties.

-

Dihydropyrimidine Ring Metabolism: The DHPM ring can undergo oxidation. For some 1,4-dihydropyridine analogues, P450-mediated oxidation leads to the formation of the corresponding aromatic pyridine derivative.[11] This aromatization can be a significant metabolic pathway.

-

Furan Ring Metabolism: The furan ring is susceptible to P450-catalyzed oxidation, which can lead to ring-opening and the formation of a reactive α,β-unsaturated dialdehyde intermediate, such as cis-2-butene-1,4-dial (BDA) from furan itself.[6] This reactive metabolite can covalently bind to cellular nucleophiles like glutathione (GSH), proteins, and DNA, which is a potential source of toxicity (hepatotoxicity).[5][6] The metabolic activation of 2-methylfuran to acetylacrolein, a reactive metabolite, has also been documented.[12] Therefore, assessing the potential for reactive metabolite formation is a mandatory safety evaluation for this class of compounds.

The primary human CYP enzymes responsible for the metabolism of most drugs are CYP3A4, 2D6, 2C9, 2C19, and 1A2.[9][13] Identifying which isoforms are responsible for the metabolism of a new chemical entity is crucial for predicting potential drug-drug interactions (DDIs).

Figure 1: Predicted metabolic pathways for a furan-2-ylmethyl dihydropyrimidine derivative.

Excretion

The final step is the elimination of the drug and its metabolites from the body, primarily through the kidneys (renal excretion) or in the feces via bile (hepatic excretion). The physicochemical properties of the metabolites (e.g., increased water solubility from Phase II conjugation) will largely determine the primary route of excretion.

Experimental Assessment of Pharmacokinetic Properties

Theoretical predictions must be validated by robust experimental data. A tiered approach, starting with high-throughput in vitro assays and progressing to in vivo studies for promising candidates, is standard practice.

Figure 2: A typical experimental workflow for ADME assessment in drug discovery.

Detailed Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay provides a measure of a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs.[14]

Causality: The rate of disappearance of a parent drug when incubated with liver microsomes is used to calculate its intrinsic clearance (CLint), a key predictor of in vivo hepatic clearance. A compound that is too rapidly metabolized will have a short half-life and poor oral bioavailability.

Self-Validating System: The protocol must include positive control compounds with known metabolic fates (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin) to ensure the enzymatic activity of the microsome batch is as expected.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Thaw human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

-

Prepare a NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.

-

-

Incubation:

-

Pre-warm the HLM suspension and the NADPH-regenerating system to 37°C.

-

Add the test compound to the HLM suspension to achieve a final concentration of 1 µM. Mix gently.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system. A parallel incubation without the NADPH system serves as a negative control to assess non-enzymatic degradation.

-

-

Time-Point Sampling:

-

Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (for analytical quantification).

-

-

Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to determine the concentration of the parent compound remaining at each time point.

-

-

Data Calculation:

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

The slope of the linear regression line (k) represents the elimination rate constant.

-

Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

-

Calculate intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) / (mg protein/mL).

-

Detailed Protocol: Caco-2 Permeability Assay

This assay is the gold standard for predicting in vivo drug absorption across the intestinal epithelium.[14]

Causality: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. The rate at which a compound crosses this monolayer predicts its intestinal absorption.

Self-Validating System: The integrity of each Caco-2 monolayer must be verified by measuring its transepithelial electrical resistance (TEER). Additionally, control compounds for low permeability (e.g., Lucifer yellow) and high permeability (e.g., propranolol) must be run in parallel. To assess the role of active efflux transporters like P-glycoprotein (P-gp), the assay is run in both directions (apical to basolateral, A-to-B, for absorption; and basolateral to apical, B-to-A, for efflux).

Methodology:

-

Cell Culture:

-

Seed Caco-2 cells onto permeable filter supports (e.g., Transwell® inserts) and culture for 21-28 days to allow for differentiation and monolayer formation.[14]

-

Confirm monolayer integrity by measuring TEER values.

-

-

Permeability Experiment (A-to-B):

-

Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS, pH 7.4).

-

Add the test compound (e.g., at 10 µM) to the apical (A) side (donor compartment).

-

Add fresh transport buffer to the basolateral (B) side (receiver compartment).

-

Incubate at 37°C with gentle shaking.

-

Collect samples from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer. Collect a sample from the donor compartment at the end of the experiment.

-

-

Efflux Experiment (B-to-A):

-

Perform the experiment as above, but add the test compound to the basolateral (B) side and sample from the apical (A) side.

-

-

Analysis:

-

Quantify the concentration of the test compound in all samples using LC-MS/MS.

-

-

Data Calculation:

-

Calculate the apparent permeability coefficient (Papp) in cm/s: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

-

Calculate the efflux ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the compound is a substrate for an active efflux transporter.

-

In Vivo Pharmacokinetic Studies

In vivo studies in animal models (typically rodents in early discovery) are essential to understand the complete ADME profile in a living system and to establish the relationship between dose, concentration, and therapeutic effect.[15][16]

Causality: Measuring drug concentrations in plasma over time after both intravenous (IV) and oral (PO) administration allows for the determination of fundamental PK parameters like clearance, volume of distribution, half-life, and absolute oral bioavailability.[15]

Self-Validating System: Strict adherence to ethical guidelines for animal use is mandatory. The bioanalytical method used to measure drug concentrations must be fully validated for accuracy, precision, and stability. Pharmacokinetic modeling software is used for data analysis, providing a standardized and reproducible interpretation of the results.

Figure 3: Standard workflow for a rodent in vivo pharmacokinetic study.

Table 2: Example In Vivo Pharmacokinetic Parameters for a Hypothetical Derivative

| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) | Definition |

| Cmax | 1200 ng/mL | 850 ng/mL | Maximum observed plasma concentration. |

| Tmax | 0.08 hr | 0.5 hr | Time to reach Cmax. |

| AUC(0-inf) | 1850 hrng/mL | 7600 hrng/mL | Area under the plasma concentration-time curve. |

| t½ | 2.5 hr | 2.7 hr | Elimination half-life. |

| CL | 9.0 mL/min/kg | - | Clearance: the volume of plasma cleared of drug per unit time. |

| Vdss | 1.8 L/kg | - | Volume of distribution at steady state. |

| F% | - | 41% | Absolute Oral Bioavailability. |

Conclusion: Integrating Pharmacokinetics into Rational Drug Design

The furan-2-ylmethyl dihydropyrimidine scaffold represents a promising area for the discovery of novel therapeutic agents. However, early and thorough characterization of the pharmacokinetic properties of any new derivative is not just a regulatory requirement but a fundamental component of rational drug design.

Key takeaways for researchers in this field include:

-

Anticipate Challenges: Be mindful of potential liabilities such as poor aqueous solubility and the metabolic activation of the furan ring.

-

Employ a Tiered Approach: Use high-throughput in vitro ADME assays to screen and rank early-stage compounds efficiently.

-

Validate with In Vivo Data: Progress the most promising candidates to in vivo PK studies to obtain a definitive understanding of their disposition in a biological system.

-

Prioritize Safety: Specifically investigate the potential for CYP inhibition and reactive metabolite formation to de-risk candidates early in development.

By integrating the principles and experimental workflows outlined in this guide, drug development professionals can make more informed decisions, optimize structure-pharmacokinetic relationships, and ultimately increase the probability of advancing safe and effective furan-2-ylmethyl dihydropyrimidine derivatives to the clinic.

References

-

Recent Progress in the Chemistry of dihydropyrimidine Derivatives as Antibacterial Agents. International Journal for Innovative Research in Multidisciplinary Field. Available at: [Link]

-

Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. ACS Omega. Available at: [Link]

-

Synthesis of new dihydropyrimidine derivatives and investigation of their antimicrobial and DNA gyrase inhibitory activities. Archiv der Pharmazie. Available at: [Link]

-

Dyhidropyrimidone Derivatives - A Review on Synthesis and Its Therapeutic Importance. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

-

Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

In-Silico ADME, Toxicity and Molecular Docking Studies of Dihydropyrimidine Derivatives as Dual Dihydrofolate Reductase and DPP-. Impactfactor. Available at: [Link]

-

Screening of pharmacokinetic properties of fifty dihydropyrimidin(thi)ones derivatives using in vitro and in silico assays. ResearchGate. Available at: [Link]

-

Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe. British Journal of Clinical Pharmacology. Available at: [Link]

-

Synthesis, Crystal structure, DFT, Molecular docking and In silico ADME studies of 3,4-dihydropyrimidin-2(1H)-ones derivatives. Scilit. Available at: [Link]

-

Role of cytochrome P450 in drug interactions. International Journal of Clinical Pharmacology Research. Available at: [Link]

-

Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. MDPI. Available at: [Link]

-

Bio-activation of 4-alkyl analogs of 1,4-dihydropyridine mediated by cytochrome P450 enzymes. Journal of Biological Inorganic Chemistry. Available at: [Link]

-

ADME profile of dihydropyrimidone derivatives (1, 12, and 33) predicted by SwissADME server. ResearchGate. Available at: [Link]

-

Cytochrome P450 Drug Metabolism. DynaMedex. Available at: [Link]

-

In Vivo Pharmacokinetic (PK) Studies. Selvita. Available at: [Link]

-

Development and Validation of a Bioanalytical Method of Measuring Heterocyclic Organic Compounds (Furan and Methylfuran) in Human Blood Using GC-MS. Public Health and Life Environment – PH&LE. Available at: [Link]

-

in vivo Pharmacokinetic & Pharmacodynamic Studies. Sygnature Discovery. Available at: [Link]

-

Pharmacokinetics of the fluoropyrimidines: implications for their clinical use. Elsevier. Available at: [Link]

-

Cytochromes P450. University of Kansas Medical Center. Available at: [Link]

-

Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters. Research in Pharmaceutical Sciences. Available at: [Link]

-

Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Available at: [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]

-

Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega. Available at: [Link]

-

Synthesis, crystal structure investigation, DFT studies and DPPH radical scavenging activity of 1-(furan-2-ylmethyl)-2,4,5-triphenyl-1H-imidazole derivatives. ResearchGate. Available at: [Link]

-

Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. Available at: [Link]

-

Synthesis and Bioactivity of 1-((2-Carbamoylguanidino) (furan-2-ylmethyl)urea. SCIRP. Available at: [Link]

-

Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Available at: [Link]

-

Development of an analytical method and survey of foods for furan, 2-methylfuran and 3-methylfuran with estimated exposure. Food Additives & Contaminants: Part A. Available at: [Link]

-

Metabolic pathway and formation of the investigated renal furan metabolites. ResearchGate. Available at: [Link]

-

Methods for the determination of furan in food. JRC Publications Repository. Available at: [Link]

-

Metabolic activation of 2-methylfuran by rat microsomal systems. Toxicology and Applied Pharmacology. Available at: [Link]

-

Furan-2-Ylmethylene Thiazolidinediones as Novel. Amanote Research. Available at: [Link]

-

FURANS AND HYDROXYMETHYLFURANS: SUSTAINABLE SOURCES OF MOLECULAR DIVERSITY. Thieme. Available at: [Link]

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. jmchemsci.com [jmchemsci.com]

- 3. ijirt.org [ijirt.org]

- 4. Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. impactfactor.org [impactfactor.org]

- 9. dynamedex.com [dynamedex.com]

- 10. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]

- 11. Bio-activation of 4-alkyl analogs of 1,4-dihydropyridine mediated by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolic activation of 2-methylfuran by rat microsomal systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of cytochrome P450 in drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. selvita.com [selvita.com]

- 16. sygnaturediscovery.com [sygnaturediscovery.com]

A Technical Guide to Characterizing the Binding Affinity of 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1h,3h)-dione to Target Proteins

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the binding affinity of 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1h,3h)-dione and related dihydropyrimidine-2,4(1H,3H)-dione (DHPM) derivatives to their protein targets. While specific binding data for 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1h,3h)-dione is not extensively published, this guide will leverage established methodologies and insights from studies on analogous DHPM compounds to provide a robust, field-proven approach.

The dihydropyrimidinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antiviral, antitumor, and antibacterial properties.[1] Notably, compounds from this class have been identified as inhibitors of proteins crucial in cancer progression, such as the kinesin spindle protein Eg5 and the p53-regulator MDM2.[2][3] Given the therapeutic potential of this scaffold, a rigorous and quantitative understanding of its binding to target proteins is paramount for successful drug discovery and development.

This guide will detail several gold-standard biophysical techniques for determining binding affinity, focusing on the causality behind experimental choices and the establishment of self-validating protocols. We will explore label-free and fluorescence-based methods, providing step-by-step workflows, data analysis interpretation, and the generation of clear, actionable data.

Foundational Knowledge: The Compound and Potential Targets

1.1. Compound of Interest: 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1h,3h)-dione

-

IUPAC Name: 1-(furan-2-ylmethyl)-1,3-diazinane-2,4-dione[4]

-

Molecular Formula: C9H10N2O3[4]

-

Molecular Weight: 194.19 g/mol [4]

-

CAS Number: 4010-69-9[4]

The structure combines the dihydropyrimidine-2,4(1h,3h)-dione core, a known pharmacophore, with a furan-2-ylmethyl substituent. The furan moiety itself is present in numerous bioactive compounds and can engage in various non-covalent interactions with protein targets.[5]

1.2. Identifying Potential Protein Targets

Given the known activities of DHPM derivatives, logical starting points for target identification include:

-

Kinesin Spindle Protein (Eg5): A motor protein essential for mitosis, its inhibition leads to cell cycle arrest and apoptosis. Several DHPMs, such as Monastrol, are well-characterized Eg5 inhibitors.[1][2]

-

MDM2: A key negative regulator of the p53 tumor suppressor. Inhibition of the MDM2-p53 interaction can reactivate p53 and induce apoptosis in cancer cells.[3]

-

Dihydroorotate Dehydrogenase (DHODH): A crucial enzyme in the de novo pyrimidine biosynthesis pathway. Its inhibition can be an effective anticancer strategy, particularly in hematological malignancies like acute myeloid leukemia (AML).[6]

For the purpose of this guide, we will proceed with the hypothetical scenario of characterizing the binding of 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1h,3h)-dione to a recombinant human kinesin Eg5 motor domain. This provides a concrete biological context for the experimental protocols that follow.

Biophysical Techniques for Binding Affinity Determination

The choice of technique to measure binding affinity is critical and depends on factors such as the properties of the ligand and protein, the required throughput, and the level of thermodynamic detail desired. We will focus on three widely adopted and complementary methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST).

2.1. Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity

SPR is a powerful, label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[7][8] It provides not only the equilibrium dissociation constant (KD) but also the kinetic rate constants for association (ka) and dissociation (kd).

Principle of Operation: SPR detects changes in the refractive index at the surface of a sensor chip.[7] In a typical experiment, the protein (ligand) is immobilized on the sensor surface, and the small molecule (analyte) is flowed over the surface. Binding of the analyte to the immobilized ligand causes an increase in mass at the surface, which in turn leads to a proportional change in the refractive index, detected as a response in resonance units (RU).[7][8]

Experimental Workflow: SPR Analysis

Caption: Workflow for SPR-based binding affinity analysis.

Step-by-Step SPR Protocol (Hypothetical: Compound binding to Eg5)

-

Protein Immobilization:

-

Equilibrate a CM5 sensor chip with HBS-EP+ buffer (HEPES buffered saline with EDTA and P20 surfactant).

-

Activate the surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

-

Inject recombinant human Eg5 motor domain (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~8000-10000 RU.

-

Deactivate remaining active esters with a 1 M ethanolamine-HCl, pH 8.5 injection.

-

A reference flow cell should be prepared similarly but without protein immobilization to enable background subtraction.

-

-

Analyte Injection and Data Collection:

-

Prepare a serial dilution of 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1h,3h)-dione in HBS-EP+ buffer, typically ranging from low nanomolar to mid-micromolar concentrations. Ensure the final DMSO concentration is constant across all samples and ideally ≤1%.

-

Inject each concentration over both the Eg5-immobilized and reference flow cells for a set association time (e.g., 120 seconds), followed by a dissociation phase where only buffer is flowed (e.g., 300 seconds).

-

Between each concentration, perform a regeneration step (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.0) to remove all bound analyte and return to baseline.

-

-

Data Analysis:

-

Process the raw data by subtracting the reference channel signal from the active channel signal.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model for simple bimolecular interactions) using the instrument's analysis software.[9]

-

The fitting will yield values for ka (association rate), kd (dissociation rate), and the equilibrium dissociation constant KD (calculated as kd/ka).

-

| Parameter | Description | Typical Units |

| ka | Association rate constant (rate of complex formation) | M-1s-1 |

| kd | Dissociation rate constant (rate of complex decay) | s-1 |

| KD | Equilibrium dissociation constant (kd/ka); a measure of affinity | M (e.g., µM, nM) |

| Response (RU) | Resonance Units, proportional to the mass bound to the sensor surface | RU |

Table 1: Key parameters obtained from SPR analysis.

2.2. Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.[10][11] It is considered the gold standard for characterizing thermodynamic profiles, as it can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[12][13]

Principle of Operation: An ITC instrument consists of a reference cell and a sample cell maintained at the same temperature.[14] The ligand is titrated into the sample cell containing the protein. If binding is exothermic, heat is released, and the instrument applies less power to the sample cell heater to maintain thermal equilibrium with the reference cell. If binding is endothermic, heat is absorbed, and more power is applied. This differential power is measured over time.[11][14]

Experimental Workflow: ITC Analysis

Caption: Workflow for ITC-based thermodynamic profiling.

Step-by-Step ITC Protocol

-

Sample Preparation (Critical Step):

-

Extensively dialyze the purified Eg5 protein against the final experimental buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to ensure a perfect buffer match.

-

Dissolve the 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1h,3h)-dione in the final dialysis buffer. A small amount of DMSO may be necessary for solubility, but it must be precisely matched in the protein solution.

-

Degas both protein and compound solutions immediately before the experiment to prevent bubbles in the cells.

-

-

Instrument Setup and Titration:

-

Load the sample cell with the Eg5 solution (e.g., 10-20 µM).

-

Load the injection syringe with the compound solution (e.g., 100-200 µM, typically 10-15 times the protein concentration).

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of small, timed injections (e.g., 20 injections of 2 µL each) of the compound into the protein solution, allowing the system to return to thermal equilibrium between each injection.

-

-

Data Analysis:

-

The raw data appears as a series of peaks corresponding to the heat change upon each injection. Integrate the area under each peak.

-

Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.

-

Fit this binding isotherm to a suitable model (e.g., a one-site binding model) to extract the thermodynamic parameters.

-

| Parameter | Description | Typical Units |

| KD | Equilibrium dissociation constant; a measure of affinity (1/KA) | M |

| n | Stoichiometry of binding (number of ligand molecules per protein molecule) | (unitless) |

| ΔH | Enthalpy of binding (heat released or absorbed upon binding) | kcal/mol |

| ΔS | Entropy of binding (change in disorder upon binding) | cal/mol·K |

Table 2: Thermodynamic parameters obtained from ITC analysis.

2.3. MicroScale Thermophoresis (MST): Low Sample Consumption and Versatility

MST is a powerful, immobilization-free technique that measures molecular interactions in solution by detecting changes in the movement of molecules along a microscopic temperature gradient.[15][16] This movement, or thermophoresis, is sensitive to changes in size, charge, and hydration shell, all of which can be altered upon ligand binding.[15]

Principle of Operation: A fluorescently labeled molecule (typically the protein) is mixed with varying concentrations of its non-labeled binding partner (the ligand).[17] An infrared laser creates a precise temperature gradient within a capillary, and the movement of the fluorescent molecules is monitored.[16] The change in thermophoretic movement upon binding is used to calculate the binding affinity.[15]

Experimental Workflow: MST Analysis

Caption: Workflow for MST-based binding affinity analysis.

Step-by-Step MST Protocol

-

Protein Labeling:

-

If the protein has no intrinsic fluorescence (tryptophan), it must be fluorescently labeled. For His-tagged proteins like our hypothetical Eg5, labeling with a dye like RED-tris-NTA is efficient.

-

Incubate the purified His-tagged Eg5 with the fluorescent dye according to the manufacturer's protocol.

-

Remove excess, unbound dye using a purification column.

-

-

Assay Setup:

-

Prepare a 16-point serial dilution of the 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1h,3h)-dione in the assay buffer.

-

Add a constant concentration of the fluorescently labeled Eg5 to each dilution. The final concentration of Eg5 should be significantly lower than the expected KD.

-

Incubate the mixtures briefly to allow the binding to reach equilibrium.

-

-

Measurement and Data Analysis:

-

Load the samples into hydrophilic or hydrophobic capillaries, depending on the nature of the protein.

-

Place the capillaries into the MST instrument and perform the measurement. The instrument will record fluorescence before, during, and after the IR laser is activated.

-

The change in normalized fluorescence (Fnorm) is plotted against the logarithm of the ligand concentration.

-

Fit the resulting binding curve using the KD model provided by the analysis software to determine the dissociation constant.

-

| Parameter | Description | Typical Units |

| KD | Equilibrium dissociation constant; the concentration of ligand at which 50% of the protein is bound. | M (e.g., µM, nM) |

| Fnorm | Normalized fluorescence, representing the fraction of bound protein. | (unitless) |

| Signal-to-Noise | A measure of the quality of the binding curve, indicating a robust assay. | (unitless) |

Table 3: Key parameters obtained from MST analysis.

Comparative Summary and Best Practices

| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | MicroScale Thermophoresis (MST) |

| Principle | Refractive index change (mass) | Heat change (enthalpy) | Molecular movement in a temperature gradient |

| Labeling | Label-free | Label-free | Requires fluorescence (intrinsic or extrinsic label) |

| Immobilization | Yes (one binding partner) | No (in-solution) | No (in-solution) |

| Key Output | KD, ka, kd | KD, n, ΔH, ΔS | KD |

| Sample Consumption | Moderate (protein) | High (protein and ligand) | Very Low |

| Throughput | Medium to High | Low | High |

| Strengths | Real-time kinetics, high sensitivity for small molecules[9] | Gold standard thermodynamics, direct measurement of binding energetics[12] | Low sample usage, wide buffer compatibility, fast[15][16] |

| Considerations | Potential artifacts from immobilization, requires regeneration | Requires high sample concentrations, sensitive to buffer mismatch | Requires a fluorescent signal, potential for dye interference |

Table 4: Comparison of primary biophysical techniques for binding affinity determination.

Self-Validating System and Trustworthiness:

To ensure the trustworthiness of your results, it is crucial to:

-

Use Orthogonal Methods: Confirm the KD value with at least two different techniques (e.g., SPR and ITC). A close agreement between methods provides high confidence in the result.

-

Control Experiments: Always perform necessary controls, such as injecting ligand into a reference cell (SPR) or titrating ligand into buffer alone (ITC), to account for non-specific effects.

-

Assess Protein Quality: Ensure the protein is pure, correctly folded, and active. The stoichiometry value (n) from ITC should be close to 1 for a 1:1 interaction, indicating a high percentage of active protein.

-

Validate Ligand Behavior: Check for compound aggregation at high concentrations using techniques like dynamic light scattering (DLS).

By employing the rigorous experimental frameworks and data analysis principles outlined in this guide, researchers can confidently and accurately determine the binding affinity of 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1h,3h)-dione and other promising small molecules to their protein targets, paving the way for informed decisions in drug discovery and development.

References

-

Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases. (n.d.). PMC. [Link]

-

Four Gold Standards for Measuring Ligand-Binding Affinity. (2023, May 3). FindLight. [Link]

-

MST Assay Service for Drug Discovery. (n.d.). Reaction Biology. [Link]

-

Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (2025, April 29). nanomicrospheres. [Link]

-

Small Molecule Detection by Surface Plasmon Resonance (SPR). (n.d.). Biosensing Instrument. [Link]

-

What are some physical methods to determine binding affinity of a protein?. (2020, March 9). ResearchGate. [Link]

-

MicroScale Thermophoresis. (n.d.). NanoTemper Technologies. [Link]

-

Isothermal titration calorimetry in drug discovery. (n.d.). PubMed. [Link]

-

Characterization of Protein-Protein Interactions by Isothermal Titration Calorimetry. (n.d.). SpringerLink. [Link]

-

Computational methods for calculation of ligand-binding affinity. (2008, December 15). PubMed. [Link]

-

Biacore SPR for small-molecule discovery. (n.d.). Cytiva. [Link]

-

Analysis of protein-ligand interactions by fluorescence polarization. (n.d.). PMC. [Link]

-

Protein-ligand binding measurements using fluorescence polarization. (n.d.). BMG Labtech. [Link]

-

Isothermal Titration Calorimetry | ITC | Biochemistry. (2021, May 9). YouTube. [Link]

-

A beginner's guide to surface plasmon resonance. (2023, February 13). The Biochemist. [Link]

-

Microscale Thermophoresis and Molecular Modelling to Explore the Chelating Drug Transportation in the Milk to Infant. (2022, July 19). MDPI. [Link]

-

Small Molecule Immunosensing Using Surface Plasmon Resonance. (2010, August 4). MDPI. [Link]

-

An Affinity-Based Fluorescence Polarization Assay for Protein Tyrosine Phosphatases. (n.d.). SpringerLink. [Link]

-

What is the current value of fluorescence polarization assays in small molecule screening?. (2019, July 8). Future Science. [Link]

-

A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. (2025, April 11). NPL Publications. [Link]

-

Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids. (2024, August 5). Bio-protocol. [Link]

-

Characterization of Small Molecule-Protein Interactions Using SPR Method. (n.d.). PubMed. [Link]

-

Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (2018, August 5). Bio-protocol. [Link]

-

Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents. (n.d.). PMC. [Link]

-

A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. (2025, April 11). PMC. [Link]

-

ITC Assay Service for Drug Discovery. (n.d.). Reaction Biology. [Link]

-

Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. (2021, November 4). RSC Publishing. [Link]

-

Dihydropyrimidine derivatives demonstrating anticancer activity. (n.d.). ResearchGate. [Link]

-

Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia. (n.d.). EMBO Press. [Link]

-

Dihydropyrimidine derivatives as MDM2 inhibitors. (2023, November 27). PubMed. [Link]

-

Biological active dihydropyrimidine-2,4(1H, 3H )-dione derivatives 13a–d. (n.d.). ResearchGate. [Link]

-

Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4- Dionesderivatives. (2021, February 22). Medwin Publishers. [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024, January 25). Innovative-Publication. [Link]

-

2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-methoxyphenyl)methyl)-. (n.d.). PubChem. [Link]

-

Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

-

Synthesis and Bioactivity of Dihydropyrimidinone Derivatives Containing Phthalimide Moiety. (n.d.). IJIRT. [Link]

-

1-((2S,3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione. (n.d.). Pharmaffiliates. [Link]

Sources

- 1. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03969E [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Dihydropyrimidine derivatives as MDM2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. evitachem.com [evitachem.com]

- 5. ijabbr.com [ijabbr.com]

- 6. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biosensingusa.com [biosensingusa.com]

- 10. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bio-protocol.org [bio-protocol.org]

- 12. Characterization of Protein-Protein Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]

- 13. reactionbiology.com [reactionbiology.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. reactionbiology.com [reactionbiology.com]

- 17. nanotempertech.com [nanotempertech.com]

Application Note: Applications of 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

The pursuit of novel, stable, and highly tunable pharmacophores is a cornerstone of modern medicinal chemistry. 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione (also known as 1-furfuryldihydrouracil) represents a highly versatile, privileged scaffold. It synergizes the biological relevance of the dihydropyrimidine-2,4-dione (dihydrouracil) core with the synthetic utility and lipophilic properties of a furan-2-ylmethyl (furfuryl) appendage.

Traditionally, dihydropyrimidines have been recognized for their broad pharmacological profiles, including antiviral, anticancer, and antitubercular activities[1][2]. Recently, the dihydrouracil moiety has emerged as a groundbreaking alternative to glutarimides (e.g., thalidomide) for recruiting the Cereblon (CRBN) E3 ligase in Proteolysis Targeting Chimeras (PROTACs)[3][4]. Concurrently, the furfuryl group serves as an excellent diene for Diversity-Oriented Synthesis (DOS), enabling the rapid generation of sp³-rich, three-dimensional molecular libraries. This application note details the mechanistic rationale, quantitative benchmarking, and validated protocols for utilizing this compound in advanced drug discovery workflows.

Mechanistic Rationale & Causality

The Dihydrouracil Core: Overcoming Glutarimide Limitations

In the design of targeted protein degraders, glutarimide-based CRBN ligands suffer from two critical liabilities:

-

Hydrolytic Instability: The imide ring is susceptible to rapid hydrolysis in physiological media, limiting oral bioavailability and in vivo half-life[5].

-

Chiral Inversion: Glutarimides possess an acidic α-proton that leads to rapid racemization. Because only one enantiomer effectively binds CRBN, 50% of the circulating drug is often an inactive burden[4].

The dihydrouracil core elegantly solves these issues. It replaces the hydrolytically labile imide with a highly stable cyclic urea/amide system. Furthermore, symmetric or achiral dihydrouracil derivatives eliminate the racemization liability entirely, ensuring 100% of the synthesized warhead is biologically active[4][5].

The Furfuryl Appendage: Lipophilicity and Reactivity

The N1-furfuryl substitution provides dual advantages:

-

Target Engagement: The electron-rich furan ring can participate in robust π−π stacking and cation- π interactions within hydrophobic protein pockets, often improving target residence time compared to simple alkyl chains.

-

Synthetic Handle: Furan is a classic diene. Through [4+2] Diels-Alder cycloadditions with electron-deficient dienophiles (e.g., maleimides), the furfuryl group can be transformed into rigid, oxygen-bridged tricyclic systems, allowing chemists to escape "flatland" and access complex 3D chemical space.

Fig 1. Ternary complex formation mediated by a dihydrouracil-based PROTAC system.

Quantitative Data: Benchmarking the Scaffold

The following table summarizes the physicochemical and binding advantages of dihydrouracil derivatives compared to standard glutarimide (thalidomide) scaffolds in CRBN-targeting applications.

| Property / Metric | Thalidomide (Glutarimide Core) | 1-Furfuryl-DHU Derivative | Causality / Mechanistic Reason |

| Aqueous Half-Life (pH 7.4) | ~2–4 hours | > 48 hours | Absence of labile imide bonds; cyclic urea is highly resistant to hydrolysis[4][5]. |

| Stereochemical Stability | Rapid racemization | Achiral core | Lack of an acidic α -proton prevents chiral inversion[4]. |

| CRBN Binding Affinity ( Kd ) | ~1.5 μ M | 0.8 – 2.5 μ M | DHU mimics the tri-tryptophan pocket hydrogen bonding network of CRBN effectively[5]. |

| sp³ Fraction (Fsp³) | 0.23 | 0.45 (Post Diels-Alder) | The furfuryl group enables rapid generation of sp³-rich 3D complexity. |

Divergent Synthetic Workflows

1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione can be utilized in two primary divergent workflows depending on the medicinal chemistry goal:

Fig 2. Divergent synthetic workflows for 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4-dione.

Experimental Protocols

Protocol A: N3-Alkylation for PROTAC Linker Attachment

Objective: To selectively alkylate the N3 position of the dihydrouracil core with a PEG-based linker, generating a CRBN-recruiting warhead.

Rationale: The N3 proton of the dihydropyrimidine-2,4-dione ring is mildly acidic (pKa ~ 9.5). Using a non-nucleophilic base like LiHMDS ensures selective deprotonation at N3 without causing ring-opening or reacting with the electrophilic linker.

Materials:

-

1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione (1.0 eq)

-

Halo-PEG-Linker (e.g., Br-PEG3-tBu-ester) (1.2 eq)

-

Lithium hexamethyldisilazide (LiHMDS, 1.0 M in THF) (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

-

Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione (500 mg) and dissolve in 10 mL of anhydrous DMF. Note: Strict anhydrous conditions prevent the hydrolysis of the alkylating agent.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Dropwise, add LiHMDS (1.1 eq) over 5 minutes. Stir at 0 °C for 30 minutes to ensure complete formation of the N3-anion.

-

Alkylation: Dissolve the Br-PEG3-tBu-ester (1.2 eq) in 2 mL of anhydrous DMF and add it dropwise to the reaction mixture.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Monitor reaction completion via LC-MS.

-

Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF.

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM) to yield the N3-alkylated product.

Protocol B: Diels-Alder Cycloaddition for 3D Scaffold Generation

Objective: To utilize the furan moiety as a diene in a [4+2] cycloaddition to generate a rigid, oxygen-bridged polycyclic scaffold for library generation.

Rationale: Furan is a moderately reactive diene. Thermal activation in a sealed tube with a highly electron-deficient dienophile (like N-methylmaleimide) drives the equilibrium toward the cycloadduct. The reaction is completely atom-economical and drastically increases the Fsp3 character of the molecule.

Materials:

-

1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione (1.0 eq)

-

N-Methylmaleimide (1.5 eq)

-

Toluene (Anhydrous)

-

Butylated hydroxytoluene (BHT) (0.01 eq, radical scavenger)

Step-by-Step Procedure:

-

Assembly: In a heavy-walled pressure vial, combine 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione (200 mg) and N-methylmaleimide (1.5 eq).

-

Solvent & Additive: Add 5 mL of anhydrous toluene. Add a catalytic amount of BHT (0.01 eq) to prevent unwanted radical polymerization of the maleimide.

-

Reaction: Seal the vial with a Teflon cap. Heat the mixture to 110 °C in an oil bath for 24 hours. Note: The reversible nature of the furan Diels-Alder reaction means thermodynamic control will favor the exo-adduct over time.

-

Cooling: Allow the reaction to cool to room temperature. The cycloadduct often precipitates directly from the toluene solution upon cooling.

-

Isolation: If precipitation occurs, collect the solid via vacuum filtration and wash with cold hexanes. If no precipitation occurs, concentrate the mixture in vacuo and purify via silica gel chromatography (Hexanes:Ethyl Acetate, 1:1) to isolate the bridged tricyclic compound.

References

-

5-Diazo Dihydrouracils: Preparation and Some Transformations ACS Publications[Link]

-

Structure–Activity Relationships in a Series of Dihydrouracil-JQ1 Conjugates: Discovery of Highly Potent BRD4 Degraders ChemRxiv[Link]

-

Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids ResearchGate[Link]

-

Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs MDC Berlin[Link]

-

Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review PMC - NIH[Link]

Sources

Technical Support Center: Yield Optimization & Troubleshooting for 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione Synthesis